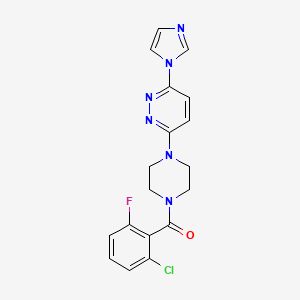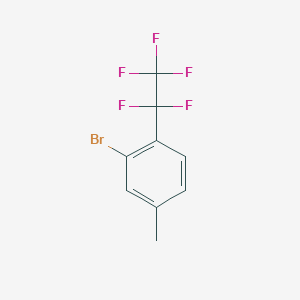
2-bromo-4-methyl-1-(pentafluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-methyl-1-(pentafluoroethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a methyl group, and a pentafluoroethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methyl-1-(pentafluoroethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a bromine atom is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C .
Another method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-methyl-1-(pentafluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a polar solvent like ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, and the reaction is conducted in an acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include the corresponding hydrogenated compounds.
Aplicaciones Científicas De Investigación
2-bromo-4-methyl-1-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-methyl-1-(pentafluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and pentafluoroethyl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form intermediates that participate in various chemical pathways, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methylbenzene: Similar structure but lacks the pentafluoroethyl group.
2-Bromo-4-methyl-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-Bromo-4-methyl-1-(ethyl)benzene: Similar structure but with an ethyl group instead of a pentafluoroethyl group.
Uniqueness
2-bromo-4-methyl-1-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on aromatic systems and for developing new materials with specific characteristics .
Propiedades
IUPAC Name |
2-bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5/c1-5-2-3-6(7(10)4-5)8(11,12)9(13,14)15/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMJLGNQJDODQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(F)(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/new.no-structure.jpg)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)
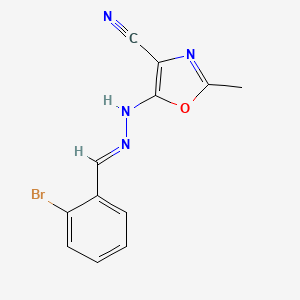
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
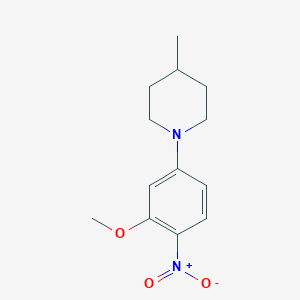
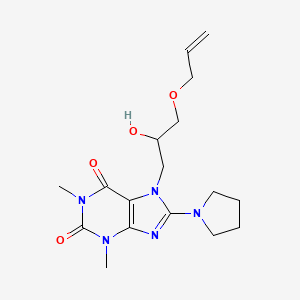
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2407366.png)

![2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2407368.png)
